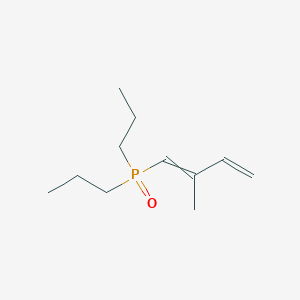
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is an organophosphorus compound. Organophosphorus compounds are a class of organic compounds containing phosphorus. They are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with dienes under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be used to study the interactions of organophosphorus compounds with biological molecules, providing insights into enzyme inhibition and other biochemical processes.
Medicine
In medicine, organophosphorus compounds are often explored for their potential as therapeutic agents, including their use as enzyme inhibitors or in drug delivery systems.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and diphenylphosphine. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dienyl group and oxo functionality make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
64423-16-1 |
|---|---|
Molecular Formula |
C11H21OP |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-dipropylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C11H21OP/c1-5-8-13(12,9-6-2)10-11(4)7-3/h7,10H,3,5-6,8-9H2,1-2,4H3 |
InChI Key |
ZIDZJTUWJFWRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)C=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


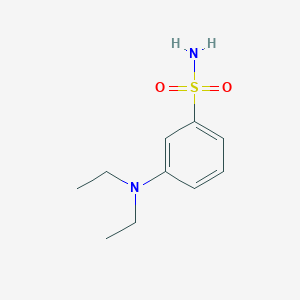
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
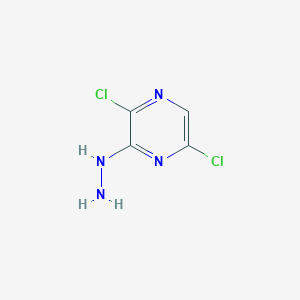
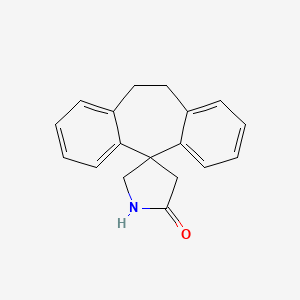
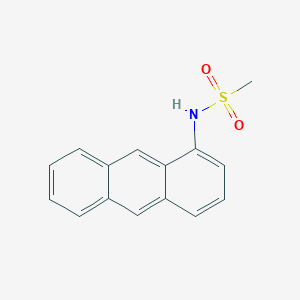
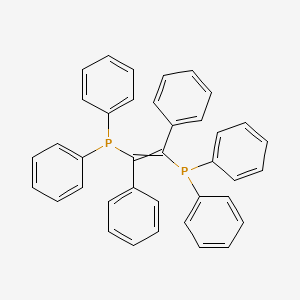
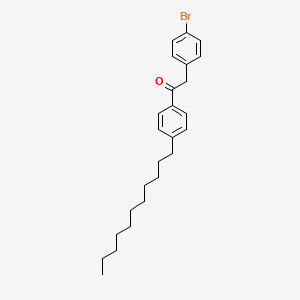
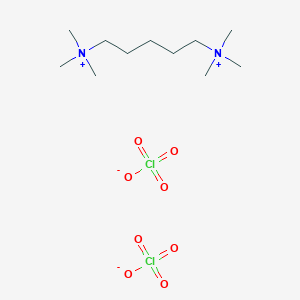
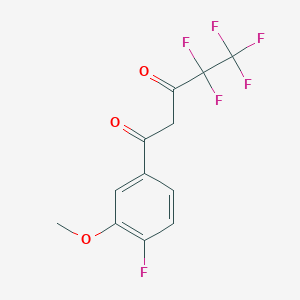
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

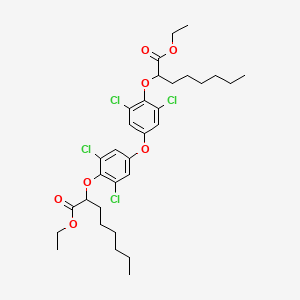
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
